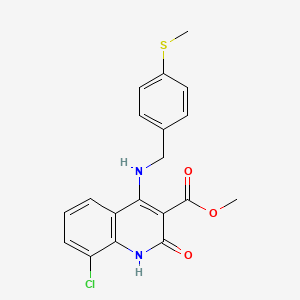![molecular formula C19H18ClN7O B11269254 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B11269254.png)
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD5363 , is a potent inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, growth, and metabolism. AZD5363 is an orally bioavailable compound that has attracted attention due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes:: The synthetic route to AZD5363 involves several steps. While I don’t have access to proprietary information, I can provide a general outline:
Pyrazolo[3,4-d]pyrimidine Synthesis: Start with the synthesis of the pyrazolo[3,4-d]pyrimidine core. This involves cyclization reactions using appropriate precursors.
Introduction of Chlorophenyl Group: Introduce the 4-chlorophenyl substituent at a specific position on the pyrazolo[3,4-d]pyrimidine scaffold.
Alkylation of Pyrazole: Alkylate the pyrazole ring with a methyl group.
Amidation: Finally, amidate the compound with butanoic acid to obtain N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide.
Industrial Production:: The industrial-scale production of AZD5363 likely involves optimization of these synthetic steps, purification, and formulation for oral administration.
Chemical Reactions Analysis
AZD5363 may undergo various chemical reactions:
Oxidation/Reduction: Depending on the environment, it could undergo oxidation or reduction reactions.
Substitution: The chlorophenyl group may participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would vary, but typical organic chemistry reagents (e.g., Grignard reagents, reducing agents, etc.) would be involved.
Major Products: The major products would include different derivatives of AZD5363 resulting from these reactions.
Scientific Research Applications
AZD5363 has been studied extensively:
Cancer Research: It inhibits Akt kinases, which are often dysregulated in cancer. Clinical trials have explored its efficacy against various cancer types.
Metabolic Disorders: Akt is involved in glucose metabolism, making AZD5363 relevant for diabetes research.
Neurodegenerative Diseases: Akt signaling pathways play a role in neuroprotection, making AZD5363 a potential candidate for neurodegenerative disorders.
Mechanism of Action
Akt Inhibition: AZD5363 inhibits Akt kinases, disrupting downstream signaling pathways involved in cell survival, proliferation, and apoptosis.
Molecular Targets: Akt kinases are key regulators of cell growth and survival. AZD5363 specifically targets these kinases.
Comparison with Similar Compounds
Uniqueness: AZD5363’s unique features include its selectivity against closely related AGC kinases and its improved pharmacokinetic properties.
Similar Compounds: While I don’t have a comprehensive list, other Akt inhibitors (e.g., MK-2206, GSK690693) share similarities with AZD5363.
Remember, this information is based on publicly available data, and specific details may vary
Properties
Molecular Formula |
C19H18ClN7O |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide |
InChI |
InChI=1S/C19H18ClN7O/c1-3-4-17(28)24-16-9-12(2)25-27(16)19-15-10-23-26(18(15)21-11-22-19)14-7-5-13(20)6-8-14/h5-11H,3-4H2,1-2H3,(H,24,28) |
InChI Key |
OHXRJBILGRZWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorobenzyl)-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B11269174.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B11269185.png)
![2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11269190.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11269196.png)

![4-phenyl-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B11269210.png)
![2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11269216.png)
![3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11269224.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-phenylethanone](/img/structure/B11269230.png)
![N-(4-butylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide](/img/structure/B11269236.png)
![2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide](/img/structure/B11269242.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide](/img/structure/B11269258.png)
![N-(3-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11269273.png)
![N-(4-ethylphenyl)-2-(9-methyl-3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11269274.png)
